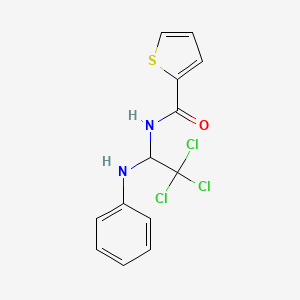![molecular formula C14H21NO2 B5112903 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5112903.png)
2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol, also known as MPMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the natural product, thymol, and has been found to possess a range of interesting biochemical and physiological effects. In
科学研究应用
2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol has been shown to have neuroprotective effects. Specifically, 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol has been found to protect neurons against oxidative stress and to promote the growth and survival of neurons. This makes it a potentially useful compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain. Specifically, 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol has been shown to activate the ERK and AKT signaling pathways, which are involved in cell survival and growth. It has also been shown to inhibit the JNK signaling pathway, which is involved in cell death. These effects may underlie the neuroprotective effects of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol has been found to have several other interesting biochemical and physiological effects. For example, it has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This effect may contribute to its potential use in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol for lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, even at relatively high doses. This makes it a potentially useful compound for in vivo studies. However, one limitation of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol. One area of interest is in the development of more efficient synthesis methods for this compound. Another area of research is in the elucidation of the mechanism of action of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol in humans, as well as its potential use in the treatment of neurodegenerative diseases.
合成方法
The synthesis of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol involves several steps, starting with the reaction of thymol with formaldehyde and paraformaldehyde to form 2-methoxy-4-formylphenol. This intermediate product is then reacted with methylamine and 3-methylpiperidine to produce 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol. The yield of this reaction is typically around 50%, making it a relatively efficient synthesis method.
属性
IUPAC Name |
2-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-4-3-7-15(9-11)10-12-5-6-13(16)14(8-12)17-2/h5-6,8,11,16H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBHVGBXIAAQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-((3-methylpiperidin-1-yl)methyl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{2-cyano-3-oxo-3-[(2-phenylethyl)amino]-1-propen-1-yl}benzoate](/img/structure/B5112822.png)
![1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine](/img/structure/B5112828.png)
![N-(3-phenylpropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5112842.png)
![N-benzyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5112854.png)

![3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5112867.png)
![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
![N-(3-cyclopentylpropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5112887.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B5112892.png)

![8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline](/img/structure/B5112909.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5112910.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B5112918.png)